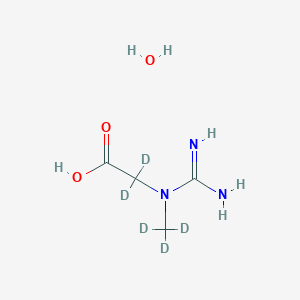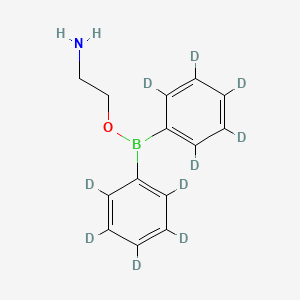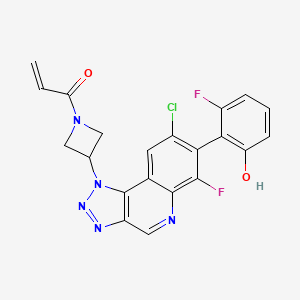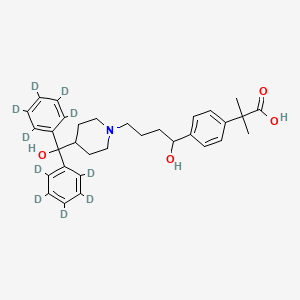
Lanicemine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanicemine itself is a low-trapping N-methyl-D-aspartate receptor antagonist that was under development by AstraZeneca for the management of severe and treatment-resistant depression . Lanicemine-d5 is primarily used in scientific research as a reference standard and for various analytical purposes .
Vorbereitungsmethoden
The synthesis of lanicemine-d5 involves the incorporation of deuterium atoms into the phenyl ring of lanicemine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Lanicemine-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, particularly involving the pyridine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Lanicemine-d5 is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: To study the pharmacokinetics and metabolism of lanicemine by tracking the deuterium-labeled compound.
Medicine: In preclinical studies to investigate the potential therapeutic effects of lanicemine and its analogs.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
Lanicemine-d5, like lanicemine, exerts its effects by blocking the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate neurotransmission and has been shown to produce antidepressant-like effects in preclinical studies. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Lanicemine-d5 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:
Ketamine: Another NMDA receptor antagonist with rapid-acting antidepressant effects but with more pronounced psychotomimetic side effects.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Diphenidine: A diarylethylamine with NMDA receptor antagonist properties.
Methoxphenidine: Another diarylethylamine with similar pharmacological effects .
This compound’s uniqueness lies in its reduced psychotomimetic side effects compared to ketamine and its utility as a labeled compound for research purposes.
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
203.29 g/mol |
IUPAC-Name |
(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
FWUQWDCOOWEXRY-LSFNQILDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC2=CC=CC=N2)N)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


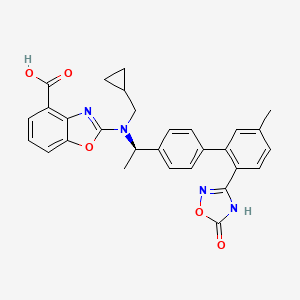

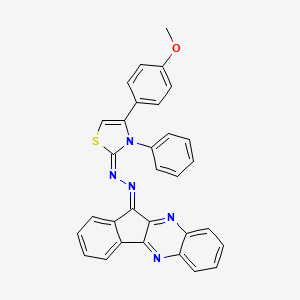
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
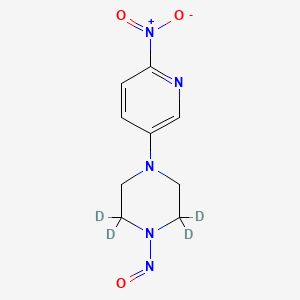

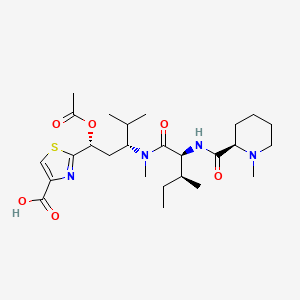

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
